
Tetrasul-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
Tetrasul-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Tetrasul-d4 is widely used in scientific research, particularly in the field of proteomics. Its isotopic labeling properties make it a valuable tool for studying protein structures and functions. Additionally, it is used in analytical chemistry for the development of new analytical methods and in environmental science for the detection of pollutants .
Comparación Con Compuestos Similares
Tetrasul-d4 can be compared with other similar compounds such as Tetrasulfur tetranitride (S4N4) and other diarylthioethers. Tetrasulfur tetranitride is an inorganic compound with the formula S4N4 and is known for its unusual structure and bonding . This compound is unique due to its isotopic labeling properties, which are not present in other similar compounds .
Conclusion
This compound is a valuable compound in scientific research, particularly in proteomics and analytical chemistry. Its unique isotopic labeling properties make it a powerful tool for studying protein structures and functions. While detailed information on its preparation methods and mechanism of action is limited, its applications in various fields highlight its importance in scientific research.
Propiedades
Fórmula molecular |
C12H6Cl4S |
|---|---|
Peso molecular |
328.1 g/mol |
Nombre IUPAC |
1-chloro-2,3,5,6-tetradeuterio-4-(2,4,5-trichlorophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H6Cl4S/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H/i1D,2D,3D,4D |
Clave InChI |
QUWSDLYBOVGOCW-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1SC2=CC(=C(C=C2Cl)Cl)Cl)[2H])[2H])Cl)[2H] |
SMILES canónico |
C1=CC(=CC=C1SC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



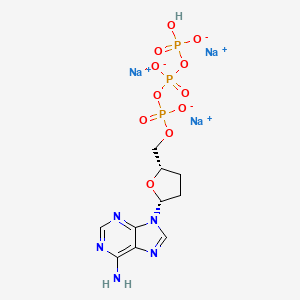
![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)

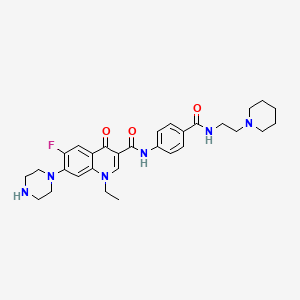
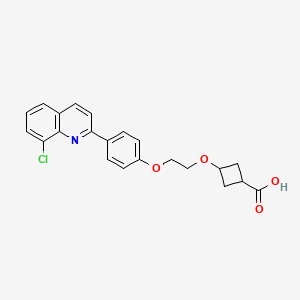
![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
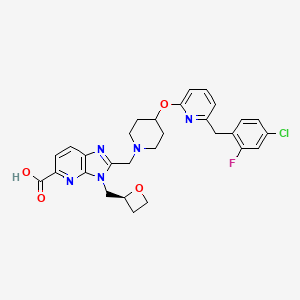
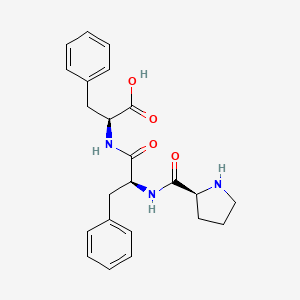
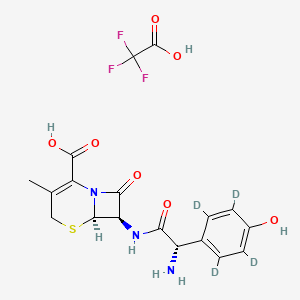
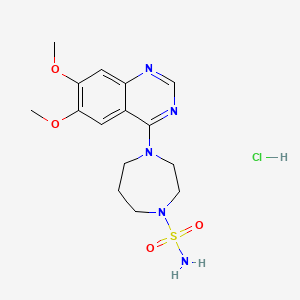
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
